N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

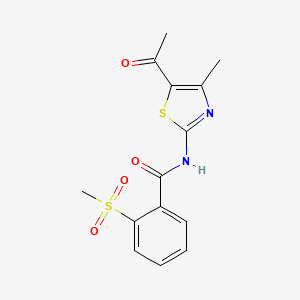

N-(5-Acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with an acetyl group at position 5 and a methyl group at position 2. The benzamide moiety at position 2 of the thiazole ring is further modified with a methylsulfonyl group at the ortho position of the benzene ring (Fig. 1). This compound has been investigated for its role as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, particularly targeting the ΔF508-CFTR mutation in cystic fibrosis research . Its structural design emphasizes balanced hydrophobicity and hydrogen-bonding capacity, critical for modulating protein folding and trafficking.

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-6-4-5-7-11(10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAPWLWHPFFMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The acetyl and methylsulfonyl groups are then introduced through subsequent reactions involving acetic anhydride and methanesulfonyl chloride, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted benzamides or thiazoles.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.

Biology: N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological interactions.

Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The acetyl and methylsulfonyl groups contribute to the compound's binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction processes.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzamide Moiety

Key analogs include:

- N-(5-Acetyl-4-methylthiazol-2-yl)pivalamide (1a): Replaces the methylsulfonylbenzamide group with a pivalamide (2,2-dimethylpropanamide).

- N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) : Lacks the methylsulfonyl substituent, resulting in reduced hydrogen-bond acceptor capacity compared to the target compound .

Heterocyclic Core Modifications

N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)-4-methylbenzamide (4a):

- Replaces the acetyl and methyl groups on the thiazole with morpholinomethyl and pyridinyl substituents. This compound demonstrated improved pharmacokinetics in preclinical models but showed reduced CFTR correction efficiency compared to the target compound .

2-Benzoyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide:

Sulfonamide and Sulfamoyl Derivatives

N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (6):

- Incorporates a sulfamoyl-ethyl linker between two thiazole rings. This structural motif enhances rigidity and targets enzymes like carbonic anhydrase, diverging from the CFTR-focused mechanism of the target compound .

Research Findings and Therapeutic Relevance

- Target Compound : Achieved 45% ΔF508-CFTR correction at 10 μM in vitro, outperforming 1a (28%) and 1b (32%) due to optimized sulfonyl interactions .

- Safety Profile : The methylsulfonyl group reduces off-target cytotoxicity compared to bromoacetyl analogs (e.g., 2a, 2b), which exhibit alkylating activity .

- Clinical Potential: While sulfamoyl derivatives (e.g., compound 6) show broader enzyme inhibition, the target compound’s specificity for CFTR positions it as a lead candidate for cystic fibrosis therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.